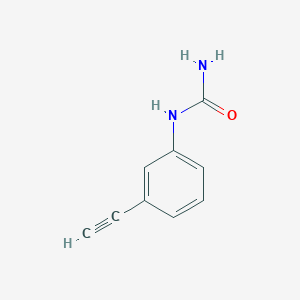

(3-乙炔基苯基)脲

描述

(3-Ethynylphenyl)urea is a chemical compound that falls under the category of urea derivatives . Urea derivatives are an important class of molecules with diverse chemical and biological properties, and they are extensively employed in chemical, pharmaceutical, and agrochemical industries .

Synthesis Analysis

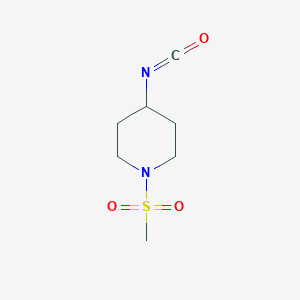

The synthesis of N-substituted ureas, such as (3-Ethynylphenyl)urea, can be achieved by a practically simple, catalyst-free method involving the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia .科学研究应用

尿素检测的生物传感器

研究重点是开发用于检测和定量尿素浓度的生物传感器,这对于诊断与氮代谢相关的疾病以及在渔业和农业等各个行业的应用至关重要。这些生物传感器利用脲酶和各种材料进行酶固定,以增强传感参数 (Botewad 等,2021)。

药物设计

尿素,包括 (3-乙炔基苯基)脲等特定衍生物,被纳入小分子中以进行药物靶标相互作用。它们在调节先导分子的选择性、稳定性、毒性和药代动力学特征方面发挥作用,表明它们在药物化学中的重要性 (Jagtap 等,2017)。

能量储存

将尿素用作燃料电池的氢载体为长期能源供应提供了一种可持续且安全的方法。尿素的无毒性、稳定性以及易于运输和储存的能力使其成为氢储存和燃料电池应用的诱人选择 (Rollinson 等,2011)。

环境管理

尿素及其衍生物在环境管理中具有应用,例如开发脲酶和硝化抑制剂以减少肥料的氮损失,从而解决经济和环境问题。这些技术旨在提高氮利用效率并减少温室气体排放 (Ray 等,2020)。

作用机制

Target of Action

Urea, a compound structurally related to (3-ethynylphenyl)urea, is known to interact with various targets in the body, including the urea transporter and various enzymes

Mode of Action

Urea, a structurally related compound, is known to exert its effects through a variety of mechanisms, including acting as a humectant in skincare products

Biochemical Pathways

Urea, a structurally related compound, is involved in the urea cycle, a crucial process for the detoxification of ammonia in the body . It is possible that (3-Ethynylphenyl)urea may interact with similar pathways, but this requires further investigation.

Pharmacokinetics

A study on icotinib, a compound containing a (3-ethynylphenyl)urea moiety, suggests that the cyp2c19 genotype may significantly influence its pharmacokinetics

Result of Action

Urea, a structurally related compound, is known to have various effects, including improving skin barrier function and affecting the expression of certain genes involved in keratinocyte differentiation . It is possible that (3-Ethynylphenyl)urea may have similar effects, but this requires further investigation.

生化分析

Biochemical Properties

The biochemical properties of (3-Ethynylphenyl)urea are not well-studied. It is known that urea, a component of (3-Ethynylphenyl)urea, plays a significant role in biochemical reactions. Urease, a ubiquitous metalloenzyme, displays a high ability to catalyze urea’s decomposition into ammonia and carbamate . The interaction of (3-Ethynylphenyl)urea with enzymes, proteins, and other biomolecules is yet to be explored.

Cellular Effects

Studies on urea, a related compound, have shown that it can influence cell growth and physiological response in pigment biosynthesis

Molecular Mechanism

Research on urea synthesis suggests that the oxidative coupling of CO and NH3 on Pt leads to cyanate formation, followed by the Wöhler reaction to form urea

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of (3-Ethynylphenyl)urea in laboratory settings. Studies on urea have shown spatial and temporal variation in urea concentrations and discharge

Dosage Effects in Animal Models

Currently, there is no available data on the dosage effects of (3-Ethynylphenyl)urea in animal models. Toxicity studies on nanoparticles, which could potentially carry (3-Ethynylphenyl)urea, have shown that the effects vary with different dosages

Metabolic Pathways

Urea, a related compound, is involved in the urea cycle, a series of biochemical reactions in the liver

Transport and Distribution

Urea transporters, which mediate rapid, selective transport of urea down its concentration gradient, could potentially interact with (3-Ethynylphenyl)urea

Subcellular Localization

Studies on mRNA localization, a process that controls the translation of specific transcripts, could provide insights into the potential subcellular localization of (3-Ethynylphenyl)urea

属性

IUPAC Name |

(3-ethynylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-2-7-4-3-5-8(6-7)11-9(10)12/h1,3-6H,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYKVQKWRHFXCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

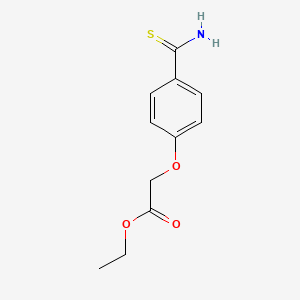

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B3363081.png)

![3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}-4-methoxyaniline](/img/structure/B3363095.png)

![4-{[(4-Carbamoylphenyl)methyl]sulfanyl}benzoic acid](/img/structure/B3363146.png)

![4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B3363154.png)

![4-Fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B3363155.png)

![2-chloro-N-[3-(methylsulfanyl)phenyl]propanamide](/img/structure/B3363162.png)

![N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine](/img/structure/B3363168.png)